An In-depth Technical Guide to the Molecular Structure and Properties of 5-Cyclobutyl-5-oxovaleric Acid
An In-depth Technical Guide to the Molecular Structure and Properties of 5-Cyclobutyl-5-oxovaleric Acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 5-cyclobutyl-5-oxovaleric acid, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous molecules and established chemical principles to offer predictive insights into its properties, synthesis, and potential applications.
Molecular Identity and Structure
5-Cyclobutyl-5-oxovaleric acid, also systematically named 5-cyclobutyl-5-oxopentanoic acid , is a keto-acid characterized by a five-carbon valeric acid chain functionalized with a terminal carboxylic acid and a ketone at the 5-position, which is attached to a cyclobutyl ring.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-cyclobutyl-5-oxopentanoic acid | Predicted |
| CAS Number | 898766-80-8 | ChemicalBook |
| Molecular Formula | C₉H₁₄O₃ | Calculated |
| Molecular Weight | 170.21 g/mol | Calculated |
| SMILES | O=C(O)CCCC(=O)C1CCC1 | Predicted |
| InChI | InChI=1S/C9H14O3/c10-8(6-2-1-5-9(11)12)7-3-4-7/h7H,1-6H2,(H,11,12) | Predicted |
| InChIKey | Predicted | Predicted |
Molecular Structure Diagram
The 2D structure of 5-cyclobutyl-5-oxovaleric acid is depicted below, illustrating the connectivity of the atoms.
Caption: 2D Molecular Structure of 5-Cyclobutyl-5-oxovaleric acid.
Physicochemical Properties (A Comparative and Predictive Analysis)
| Property | 5-Cyclohexyl-5-oxopentanoic Acid (Experimental/Computed) | 5-Cyclobutyl-5-oxovaleric Acid (Predicted) |
| Molecular Weight | 198.26 g/mol | 170.21 g/mol |
| XLogP3 | 1.8 | ~1.3 - 1.6 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 5 | 4 |
| Boiling Point | 365.7°C at 760 mmHg | Lower than analog |
| Flash Point | 189.2°C | Lower than analog |
| Density | 1.09 g/cm³ | Similar to analog |
Proposed Synthesis and Reactivity
A plausible and efficient method for the synthesis of 5-cyclobutyl-5-oxovaleric acid is the Friedel-Crafts acylation of cyclobutane with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6][7] This reaction is a well-established method for the preparation of keto-acids.[8]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-cyclobutyl-5-oxovaleric acid.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension to 0-5°C using an ice bath. Add a solution of glutaric anhydride (1.0 equivalent) in the same solvent dropwise to the stirred suspension.
-
Acylation: After the addition of the anhydride, add cyclobutane (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Reactivity
The bifunctional nature of 5-cyclobutyl-5-oxovaleric acid, possessing both a carboxylic acid and a ketone, allows for a range of chemical transformations at either functional group, making it a versatile synthetic intermediate.
-
Carboxylic Acid Group:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amide Formation: Reaction with amines using coupling agents (e.g., DCC, EDC).
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Ketone Group:
-
Reduction: Can be selectively reduced to a secondary alcohol using reducing agents like NaBH₄.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
-
Structural Elucidation (Predictive Spectroscopic Analysis)
While experimental spectra are not available, the structure of 5-cyclobutyl-5-oxovaleric acid allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy (Predicted)
-
δ 10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
δ 3.0-3.5 ppm (multiplet, 1H): Methine proton on the cyclobutyl ring adjacent to the carbonyl group (-CH(C=O)-).
-
δ 2.5-2.8 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂C=O).
-
δ 2.2-2.5 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).
-
δ 1.8-2.2 ppm (multiplet, 6H): Remaining methylene protons of the cyclobutyl ring and the central methylene of the valeric acid chain.
¹³C NMR Spectroscopy (Predicted)
-
δ > 200 ppm: Ketone carbonyl carbon.
-
δ ~180 ppm: Carboxylic acid carbonyl carbon.
-
δ ~45-55 ppm: Methine carbon of the cyclobutyl ring attached to the carbonyl.
-
δ ~30-40 ppm: Methylene carbons adjacent to the carbonyls.
-
δ ~15-30 ppm: Remaining methylene carbons of the cyclobutyl ring and the valeric acid chain.
Infrared (IR) Spectroscopy (Predicted)
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1710 cm⁻¹ (strong): C=O stretch of the ketone.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~2950-2850 cm⁻¹: C-H stretches of the alkyl groups.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): An observable peak at m/z = 170.
-
Key Fragmentation Patterns: Alpha-cleavage on either side of the ketone carbonyl group, leading to fragments corresponding to the loss of the cyclobutyl group or the butanoic acid chain. McLafferty rearrangement is also possible.[9]
Potential Applications in Drug Discovery
The incorporation of a cyclobutyl moiety in drug candidates is a recognized strategy in medicinal chemistry to enhance pharmacological properties.[10][11] The cyclobutyl group in 5-cyclobutyl-5-oxovaleric acid can offer several advantages:
-
Metabolic Stability: The cyclobutyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains or more reactive functionalities.[12]
-
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock the molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[11]
-
Lipophilicity and Solubility Modulation: The cyclobutyl group can be used to fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: The cyclobutyl group can serve as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring, to improve physicochemical properties or to explore the structure-activity relationship (SAR) of a compound series.
Given these favorable characteristics, 5-cyclobutyl-5-oxovaleric acid represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds.
Conclusion
5-Cyclobutyl-5-oxovaleric acid is a promising, yet under-explored, chemical entity. This guide has provided a detailed, albeit largely predictive, overview of its molecular structure, properties, and potential synthesis. The insights drawn from analogous compounds and fundamental chemical principles suggest that this molecule is a valuable tool for researchers in organic synthesis and a promising scaffold for the development of new pharmaceuticals. Further experimental validation of the predictions laid out in this document is warranted and encouraged.
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